Potassium(2,6-dibromophenyl)trifluoroborate
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Overview
Description
Potassium(2,6-dibromophenyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF3]−. This compound is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium(2,6-dibromophenyl)trifluoroborate can be synthesized through the reaction of 2,6-dibromophenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves dissolving the boronic acid in a suitable solvent, such as methanol or ethanol, and then adding potassium bifluoride. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of the desired organotrifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium(2,6-dibromophenyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium(2,6-dibromophenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of potassium(2,6-dibromophenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium(2,6-dibromophenyl)trifluoroborate is unique among organotrifluoroborates due to its specific substitution pattern and reactivity. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but lacks the bromine substituents.
Potassium (2-nitrophenyl)trifluoroborate: Contains a nitro group instead of bromine, leading to different reactivity and applications.
Potassium quinoline-6-trifluoroborate: Contains a quinoline ring, used in specialized coupling reactions.
These compounds share the general reactivity of organotrifluoroborates but differ in their specific applications and reactivity patterns due to the presence of different substituents.
Properties
Molecular Formula |
C6H3BBr2F3K |
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Molecular Weight |
341.80 g/mol |
IUPAC Name |
potassium;(2,6-dibromophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BBr2F3.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1 |
InChI Key |
KADSAVMOZSNKCJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC=C1Br)Br)(F)(F)F.[K+] |
Origin of Product |
United States |
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